Serinol-d5
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Overview
Description
The molecular formula of Serinol-d5 is C3H4D5NO2, and it has a molecular weight of 96.14 g/mol . The deuterium labeling makes it particularly useful in various scientific research applications, especially in the fields of chemistry and pharmacokinetics.
Preparation Methods
Serinol-d5 can be synthesized through several methods. One common approach involves the chemical process based on 2-nitro-1,3-propanediol, dihydroxyacetone, and ammonia . Another method involves the use of dihydroxyacetone oxime or 5-amino-1,3-dioxane . Industrial production methods often utilize biotechnological applications of amino alcohol dehydrogenases or transaminases . The reaction conditions typically involve the use of pyridoxal-5-phosphate, dihydroxyacetone phosphate, and alanine .
Chemical Reactions Analysis
Serinol-d5 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrochloric acid, dihydroxyacetone, and ammonia . Major products formed from these reactions include synthetic antibiotics like chloramphenicol and intermediates for X-ray contrast agents and pharmaceuticals . The compound is also involved in the synthesis of sphingosine and ceramide .
Scientific Research Applications
Serinol-d5 has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various compounds, including synthetic antibiotics and X-ray contrast agents . In biology, it serves as an intermediate in the biosynthesis of toxins and second messengers in eukaryotic organisms . In medicine, it is used in the development of pharmaceuticals and as a tracer for quantitation during drug development processes . In industry, it is utilized in the synthesis of sphingosine and ceramide, which are important for the formation of the epidermal permeability barrier .
Mechanism of Action
The mechanism of action of Serinol-d5 involves its incorporation into drug molecules as a stable heavy isotope. This deuteration can affect the pharmacokinetic and metabolic profiles of drugs, making them more stable and less prone to degradation . In biological systems, this compound can stimulate the production of ceramides through a CB1-dependent mechanism, which is important for maintaining the epidermal permeability barrier .
Comparison with Similar Compounds
Serinol-d5 is unique due to its deuterium labeling, which distinguishes it from other similar compounds like serinol (2-amino-1,3-propanediol) and its commercial C-substituted analogs . Similar compounds include N-palmitoyl serinol, which is used in the production of ceramides and has potential anti-cancer properties . Another similar compound is 2-nitro-1,3-propanediol, which is used in the chemical synthesis of serinol .
Properties
Molecular Formula |
C3H9NO2 |
---|---|
Molecular Weight |
96.14 g/mol |
IUPAC Name |
2-amino-1,1,2,3,3-pentadeuteriopropane-1,3-diol |
InChI |
InChI=1S/C3H9NO2/c4-3(1-5)2-6/h3,5-6H,1-2,4H2/i1D2,2D2,3D |
InChI Key |
KJJPLEZQSCZCKE-UXXIZXEISA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])O)N)O |
Canonical SMILES |
C(C(CO)N)O |
Origin of Product |
United States |
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